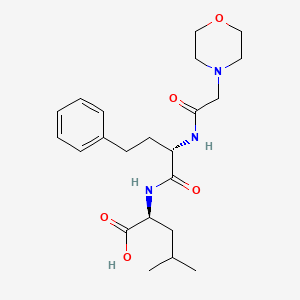

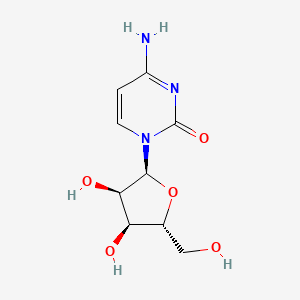

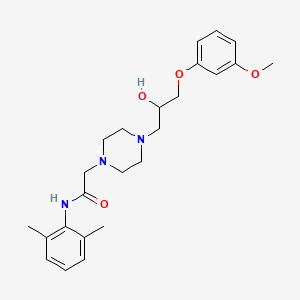

![molecular formula C21H31N3O3 B3321909 N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide CAS No. 1394808-82-2](/img/structure/B3321909.png)

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide

Descripción general

Descripción

Tiene buena penetración en el cerebro y biodisponibilidad oral, lo que lo convierte en un candidato prometedor para el tratamiento de trastornos relacionados con el sueño como la narcolepsia . El compuesto modula los neurotransmisores involucrados en la vigilia y la cataplejía, proporcionando una base neuroquímica para sus efectos terapéuticos .

Mecanismo De Acción

SUVN-G3031 ejerce sus efectos actuando como un agonista inverso en los receptores de histamina H3. Esta acción aumenta la neurotransmisión histaminérgica, lo que a su vez modula los niveles de otros neurotransmisores como la dopamina y la norepinefrina . Los efectos de promoción de la vigilia y anticataplécticos del compuesto se atribuyen a esta modulación de los niveles de neurotransmisores en el cerebro .

Análisis Bioquímico

Biochemical Properties

Suvn-G3031 plays a significant role in biochemical reactions by interacting with histamine H3 receptors. It exhibits high selectivity and potency towards these receptors, with a binding affinity (Ki) of 8.7 nM for human H3 receptors and 9.8 nM for rat H3 receptors . Suvn-G3031 acts as an inverse agonist, which means it binds to the receptor and stabilizes it in an inactive conformation, thereby reducing the receptor’s basal activity. This interaction leads to an increase in the levels of neurotransmitters such as histamine, dopamine, and norepinephrine in the cerebral cortex .

Cellular Effects

Suvn-G3031 has been shown to influence various cellular processes, particularly those related to neurotransmission. In preclinical studies, Suvn-G3031 treatment resulted in a dose-dependent increase in tele-methylhistamine levels, indicating the activation of histaminergic neurotransmission . Additionally, Suvn-G3031 modulates dopamine and norepinephrine levels in the cerebral cortex, which are crucial for maintaining wakefulness and cognitive functions . The compound also demonstrated procognitive effects in animal models, enhancing wakefulness and reducing cataplexy episodes in orexin knockout mice .

Molecular Mechanism

At the molecular level, Suvn-G3031 exerts its effects by binding to histamine H3 receptors and acting as an inverse agonist. This binding interaction stabilizes the receptor in an inactive conformation, reducing its basal activity and leading to an increase in histamine release . The elevated histamine levels subsequently modulate other neurotransmitters, such as dopamine and norepinephrine, in the cerebral cortex . This modulation provides the neurochemical basis for the wake-promoting and anticataplectic effects observed in preclinical studies .

Temporal Effects in Laboratory Settings

In laboratory settings, Suvn-G3031 has shown stable and consistent effects over time. Preclinical studies have demonstrated that the compound maintains its efficacy in modulating neurotransmitter levels and improving wakefulness over extended periods . Suvn-G3031 has good brain penetration and oral bioavailability, which contributes to its sustained effects in vivo . Additionally, the compound has been found to be stable under various experimental conditions, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of Suvn-G3031 vary with different dosages in animal models. In preclinical studies, Suvn-G3031 treatment produced a dose-dependent increase in wakefulness and a concomitant decrease in non-rapid eye movement (NREM) sleep in orexin knockout mice . Higher doses of Suvn-G3031 also resulted in a significant decrease in direct rapid eye movement (REM) sleep onset episodes, demonstrating its anticataplectic effects .

Metabolic Pathways

Suvn-G3031 is involved in several metabolic pathways, primarily related to its interaction with histamine H3 receptors. The compound increases the levels of histamine, dopamine, and norepinephrine in the cerebral cortex, which are crucial for maintaining wakefulness and cognitive functions . Suvn-G3031 does not significantly alter dopamine levels in the striatum or nucleus accumbens, indicating that it may not have addiction liability . The compound’s metabolic profile is consistent across different species, with similar metabolite profiles observed in plasma and urine .

Transport and Distribution

Suvn-G3031 is well-absorbed and distributed within cells and tissues. The compound exhibits good brain penetration and achieves adequate cerebrospinal fluid (CSF) concentrations . Suvn-G3031 is not a substrate for major uptake transporters, which contributes to its favorable pharmacokinetic properties . The compound’s distribution is dose-dependent, with higher doses resulting in increased receptor occupancy and functional activity in the brain .

Subcellular Localization

The subcellular localization of Suvn-G3031 is primarily associated with its interaction with histamine H3 receptors. The compound’s binding to these receptors occurs in the cerebral cortex, where it modulates neurotransmitter levels and influences wakefulness and cognitive functions . Suvn-G3031’s activity is not significantly affected by post-translational modifications or targeting signals, allowing it to exert its effects consistently across different cellular compartments .

Métodos De Preparación

La síntesis de SUVN-G3031 implica varios pasos, incluida la preparación de intermediarios y la reacción de acoplamiento final. La ruta sintética generalmente incluye la formación de intermediarios clave a través de diversas reacciones químicas como la alquilación, la acilación y la ciclación. El paso final implica el acoplamiento de estos intermediarios en condiciones de reacción específicas para producir SUVN-G3031 . Los métodos de producción industrial se centran en optimizar estos pasos para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

SUVN-G3031 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. .

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de SUVN-G3031 puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidroxilados .

Aplicaciones Científicas De Investigación

SUVN-G3031 tiene varias aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

SUVN-G3031 es único en su alta selectividad y potencia como agonista inverso del receptor de histamina H3. Los compuestos similares incluyen:

Pitolisant: Otro antagonista/agonista inverso del receptor de histamina H3 utilizado para el tratamiento de la narcolepsia.

Thioperamide: Un antagonista del receptor de histamina H3 utilizado en la investigación para estudiar la función de la histamina.

Ciproxifan: Un antagonista del receptor de histamina H3 con efectos de promoción de la vigilia.

En comparación con estos compuestos, SUVN-G3031 tiene propiedades superiores de farmacocinética oral y penetración en el cerebro, lo que lo convierte en un candidato más efectivo para uso terapéutico .

Propiedades

IUPAC Name |

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18/h4-7,18,20H,1-3,8-16H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXDUSQEXVQFGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394808-82-2 | |

| Record name | Samelisant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394808822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUVN-G3031 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SAMELISANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65V47O9NOP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Suvn-G3031?

A: Suvn-G3031 acts as a potent and selective inverse agonist of the histamine H3 receptor (H3R). [, , , , , , , ]

Q2: How does Suvn-G3031 interact with the H3R?

A: As an inverse agonist, Suvn-G3031 binds to the H3R and stabilizes it in its inactive conformation, effectively reducing constitutive receptor activity. This contrasts with antagonists, which simply block the binding of endogenous ligands. [, , , ]

Q3: What are the downstream effects of H3R inverse agonism by Suvn-G3031?

A: By inhibiting H3R activity, Suvn-G3031 increases the synthesis and release of histamine in the brain. This leads to enhanced histaminergic neurotransmission, promoting wakefulness and potentially counteracting symptoms of narcolepsy. [, , , , ]

Q4: Beyond histamine, are other neurotransmitters affected by Suvn-G3031?

A: Preclinical studies have shown that Suvn-G3031 can also increase the levels of dopamine and norepinephrine in the prefrontal cortex. This suggests a broader impact on neurotransmission beyond the histaminergic system. [, , ]

Q5: What is the molecular formula and weight of Suvn-G3031?

A: The molecular formula of Suvn-G3031 is C23H35N3O4 • 2HCl (dihydrochloride salt), and its molecular weight is 478.4 g/mol. []

Q6: How is Suvn-G3031 absorbed and distributed in the body?

A: Suvn-G3031 is rapidly absorbed following oral administration, reaching peak plasma concentrations within a few hours. It exhibits good brain penetration, suggesting effective access to its central nervous system target. [, , , ]

Q7: What is the elimination half-life of Suvn-G3031?

A: Suvn-G3031 has a favorable elimination half-life, allowing for once-daily dosing. [, ]

Q8: Does food intake affect the pharmacokinetics of Suvn-G3031?

A: Studies in healthy volunteers indicated that food does not significantly affect the pharmacokinetics of Suvn-G3031. []

Q9: Are there any known gender or age-related differences in Suvn-G3031 pharmacokinetics?

A: Phase 1 studies did not reveal any clinically relevant effects of gender or age on the pharmacokinetics of Suvn-G3031. []

Q10: What in vitro assays have been used to characterize the activity of Suvn-G3031?

A: Radioligand binding assays have been employed to determine the binding affinity of Suvn-G3031 for the H3R. Additionally, GTPγS assays have been utilized to assess its functional activity as an inverse agonist. [, ]

Q11: What animal models have been used to study the efficacy of Suvn-G3031 for narcolepsy?

A: Orexin knockout mice, a well-established model of narcolepsy, have been used extensively. These mice exhibit both excessive daytime sleepiness and cataplexy, key symptoms of the disorder. [, , , ]

Q12: What were the key findings from preclinical studies in orexin knockout mice?

A: Suvn-G3031 demonstrated robust wake-promoting effects, increasing wakefulness and reducing non-rapid eye movement sleep. It also significantly decreased the frequency of cataplexy episodes. [, , , ]

Q13: Has Suvn-G3031 been evaluated in clinical trials for narcolepsy?

A: Yes, Suvn-G3031 has been investigated in a Phase 2 clinical trial as a monotherapy for narcolepsy with or without cataplexy (ClinicalTrials.gov Identifier: NCT04072380). [, , , ]

Q14: What were the primary and secondary endpoints of the Phase 2 trial?

A: The primary efficacy endpoint was the change in Epworth Sleepiness Scale (ESS) score from baseline. Secondary endpoints included changes in Maintenance of Wakefulness Test (MWT) scores and Clinical Global Impression of Severity (CGI-S). [, ]

Q15: What is the safety profile of Suvn-G3031 based on preclinical and clinical data?

A: Suvn-G3031 has demonstrated a favorable safety profile in both preclinical studies and Phase 1 clinical trials in healthy volunteers. It did not show any significant safety concerns in long-term animal studies. [, , , ]

Q16: Does Suvn-G3031 interact with major drug-metabolizing enzymes?

A: Preclinical data suggest that Suvn-G3031 exhibits minimal inhibition or induction liability toward major CYP enzymes and transporters, potentially reducing the risk of drug-drug interactions. []

Q17: Are there any known alternatives or substitutes for Suvn-G3031?

A: While other H3R antagonists/inverse agonists are being explored for narcolepsy, Suvn-G3031 distinguishes itself with its potency, selectivity, and favorable pharmacological profile. [, ]

Q18: What are the potential future directions for Suvn-G3031 research?

A: Future research could focus on further elucidating the long-term efficacy and safety of Suvn-G3031 in larger patient populations with narcolepsy. Additionally, exploring its potential in other conditions characterized by excessive daytime sleepiness, such as Parkinson's disease, could be of interest. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

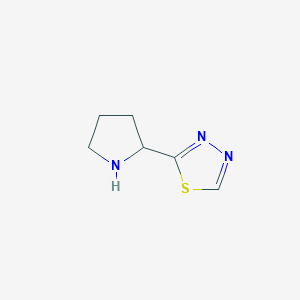

![2,5,7-Triazaspiro[3.4]octan-6-one](/img/structure/B3321848.png)

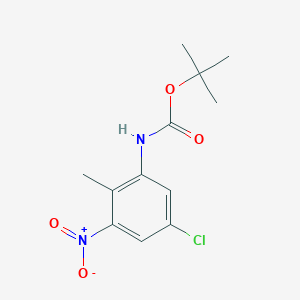

![1,1-Difluoro-5-azaspiro[2.5]octane](/img/structure/B3321885.png)

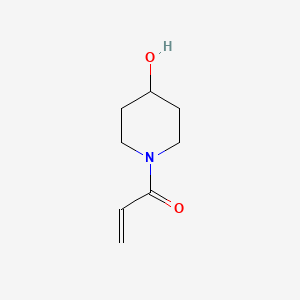

![7-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321910.png)

![7-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321911.png)